

Spectroscopic Profile of 3-Methyl-1H-pyrrole: An In-depth Technical Guide

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Compound of Interest

Compound Name: 3-Methyl-1H-pyrrole

Cat. No.: B1294618

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3-Methyl-1H-pyrrole** (CAS No: 616-43-3), a key heterocyclic organic compound. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This information is crucial for the structural elucidation, identification, and quality control of **3-Methyl-1H-pyrrole** in research and development settings.

Spectroscopic Data Summary

The empirical formula of **3-Methyl-1H-pyrrole** is C_5H_7N , with a molecular weight of 81.12 g/mol. The spectroscopic data presented below has been sourced from the Spectral Database for Organic Compounds (SDBS), a reliable repository of chemical data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure and chemical environment of atoms within a molecule.

1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
7.62	br s	1H	N-H	
6.55	m	1H	H-5	
6.42	m	1H	H-2	
5.92	m	1H	H-4	
2.21	s	3H	CH ₃	

¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
122.9	C-2
118.0	C-5
116.1	C-3
106.6	C-4
12.6	CH ₃

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. This technique is highly effective for identifying the functional groups present in a compound.

IR Absorption Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3381	Strong, Broad	N-H Stretch
3100-2800	Medium	C-H Stretch (Aromatic & Aliphatic)
1560	Medium	C=C Stretch (Pyrrole Ring)
1460	Medium	CH ₃ Bend
1080	Strong	C-N Stretch
770	Strong	C-H Out-of-plane Bend

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a molecule.

Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
81	100	[M] ⁺ (Molecular Ion)
80	50	[M-H] ⁺
54	25	[M-HCN] ⁺
53	30	[C ₄ H ₅] ⁺
39	20	[C ₃ H ₃] ⁺

Experimental Protocols

The following are the experimental conditions under which the spectroscopic data for **3-Methyl-1H-pyrrole** were acquired, as reported by the Spectral Database for Organic Compounds (SDBS).

NMR Spectroscopy

- Instrument: JEOL EX-90
- Solvent: CDCl_3 (Deuterated Chloroform)
- Reference: Tetramethylsilane (TMS)
- ^1H NMR Frequency: 90 MHz
- ^{13}C NMR Frequency: 22.5 MHz
- Temperature: Ambient

IR Spectroscopy

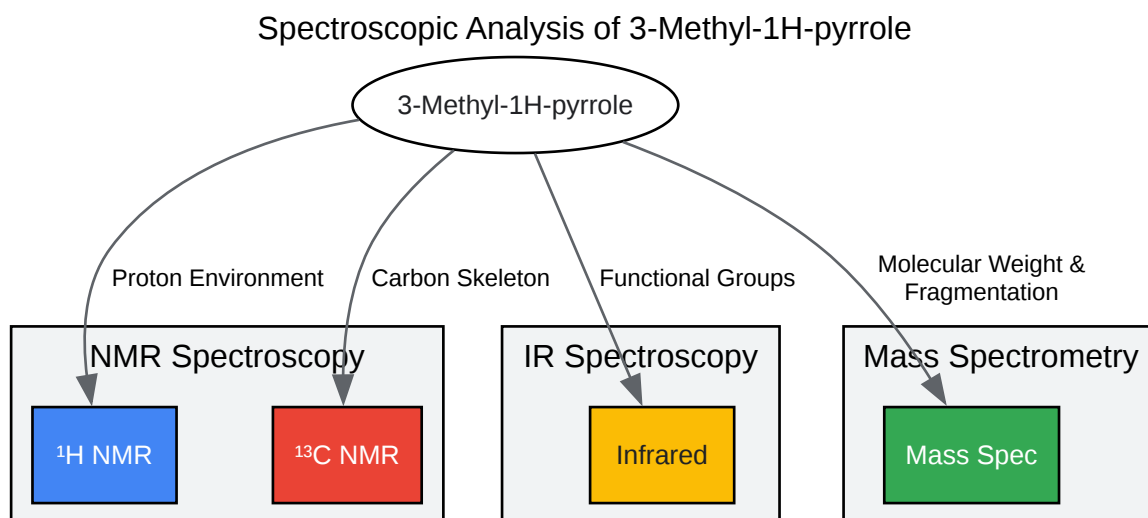
- Instrument: JASCO Corporation, FT/IR-410
- Method: KBr Pellet
- Resolution: 4 cm^{-1}

Mass Spectrometry

- Instrument: JEOL JMS-01SG-2
- Ionization Method: Electron Ionization (EI)
- Ionization Energy: 75 eV

Data Interpretation and Visualization

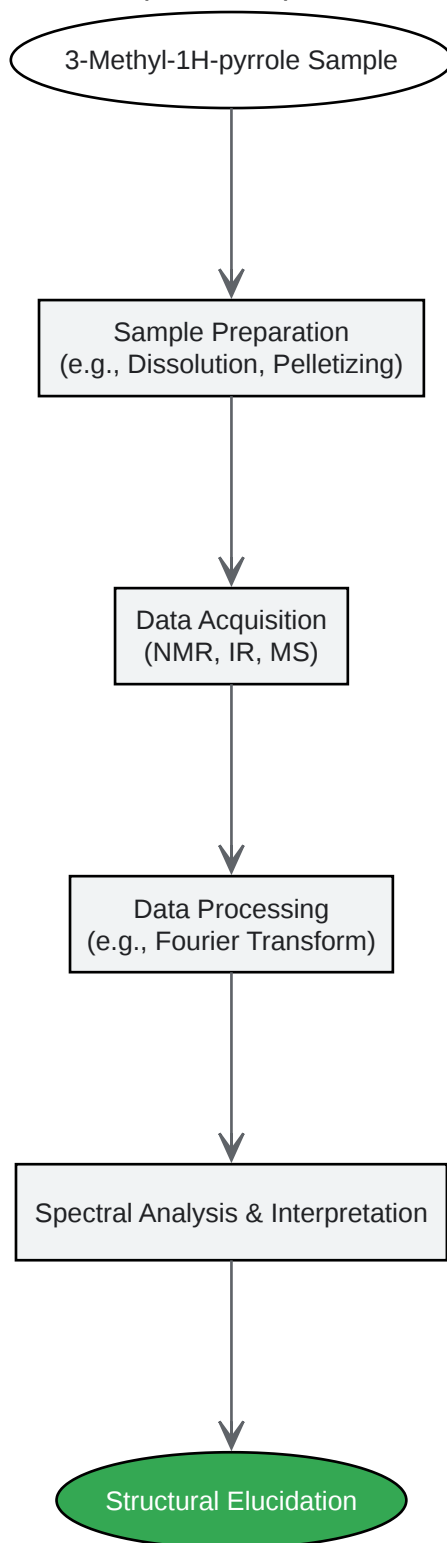
The following diagrams illustrate the relationships between the spectroscopic techniques and the structural information they provide for **3-Methyl-1H-pyrrole**.



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Caption: Relationship between spectroscopic techniques and molecular information.

General Spectroscopic Workflow

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Caption: A generalized workflow for spectroscopic analysis.

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